molecular formula C16H16O B14151364 (2,3-Dimethylphenyl)(2-methylphenyl)methanone CAS No. 29059-12-9

(2,3-Dimethylphenyl)(2-methylphenyl)methanone

Cat. No.: B14151364
CAS No.: 29059-12-9
M. Wt: 224.30 g/mol
InChI Key: JONATIYWVQVCAI-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(2-methylphenyl)methanone is an organic compound with the molecular formula C16H16O It is a type of benzophenone derivative, characterized by the presence of two methyl groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)(2-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally require an anhydrous environment and temperatures ranging from 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(2-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dimethylphenyl)(2-methylphenyl)methanone is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and other bioactive compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)(2-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethylphenyl)(2-methoxyphenyl)methanone
  • (2,4-Dimethylphenyl)(2-methylphenyl)methanone
  • (2,5-Dimethylphenyl)(2-methylphenyl)methanone

Uniqueness

(2,3-Dimethylphenyl)(2-methylphenyl)methanone is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical reactivity and physical properties. This structural arrangement can affect the compound’s interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

29059-12-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2,3-dimethylphenyl)-(2-methylphenyl)methanone

InChI

InChI=1S/C16H16O/c1-11-8-6-10-15(13(11)3)16(17)14-9-5-4-7-12(14)2/h4-10H,1-3H3

InChI Key

JONATIYWVQVCAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2C)C

Origin of Product

United States

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